molecular formula C11H19NO4 B11878341 tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B11878341
M. Wt: 229.27 g/mol
InChI Key: SPOCLUHBMKDJDW-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is part of a series of advanced angular spirocyclic building blocks developed for various applications in chemical synthesis and drug discovery .

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor molecule containing both oxygen and nitrogen functionalities. The reaction conditions often involve the use of a base and a solvent, such as dichloromethane, at controlled temperatures . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The presence of both oxygen and nitrogen atoms within the ring system can facilitate hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar spirocyclic compounds, such as:

  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

These compounds share similar spirocyclic structures but differ in the specific arrangement of atoms and functional groups, leading to unique chemical and biological properties .

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-7-azaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-4-11(7-12)8(13)6-15-11/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOCLUHBMKDJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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